Bromocyclohexane (CAS: 108-85-0) is a secondary alkyl halide widely utilized as a highly efficient cyclohexylating agent and a critical precursor for organometallic synthesis. In industrial and laboratory procurement, it is primarily valued for its balanced reactivity profile, offering a highly labile carbon-bromine bond that facilitates rapid nucleophilic substitution (SN2) and reliable Grignard reagent formation . Unlike primary halides, its secondary nature introduces specific steric considerations, yet it remains highly processable as a stable liquid at room temperature. For buyers optimizing synthetic routes, bromocyclohexane serves as the benchmark intermediate when introducing a cyclohexane ring into active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials, providing a predictable reactivity baseline that cheaper chlorides cannot match.
Generic substitution of bromocyclohexane with closely related analogs frequently leads to process failures, depressed yields, or safety hazards during scale-up. While chlorocyclohexane is more economical, its carbon-chlorine bond is significantly stronger, rendering it practically inert in mild electrochemical alkylations and prone to stalling during Grignard initiation [1]. Conversely, iodocyclohexane, though highly reactive, suffers from poor atom economy, higher procurement costs, and a pronounced tendency to undergo unwanted elimination or rapid reductive dehalogenation under transition-metal catalysis [2]. Consequently, bromocyclohexane cannot be freely substituted; it occupies a precise thermodynamic and kinetic 'Goldilocks zone' required for high-yield cross-coupling and reliable organometallic precursor generation.
In the cathodic carbonyl alkylation of acetophenone, bromocyclohexane acts as a highly efficient electrophile, delivering the target alkylated product in 83% yield. Under identical electrochemical conditions, chlorocyclohexane proved completely unreactive, yielding 0% of the desired product [1]. This stark contrast highlights the necessity of the bromide leaving group for activating the secondary carbon in mild, undivided-cell electrochemical workflows.
| Evidence Dimension | Product yield in cathodic alkylation of acetophenone |
| Target Compound Data | 83% yield |
| Comparator Or Baseline | Chlorocyclohexane (0% yield) |
| Quantified Difference | 83% absolute yield increase; chloride is completely inert |
| Conditions | Cathodic reduction in an undivided cell with a sacrificial anode |
Procurement of the bromide is strictly required for electrochemical alkylation workflows where the chloride analog fails to react.
During iron-catalyzed cross-coupling of secondary alkyl halides with aryl Grignard reagents, bromocyclohexane provides the highest conversion rates, outperforming both its chloride and iodide counterparts. Studies utilizing Fe-salen and iron-carbene catalyst systems demonstrate a definitive reactivity trend of Br > I > Cl [1]. The superiority of the bromide over the iodide is particularly notable, as it avoids the rapid side-reactions (such as elimination or premature reduction) that often plague secondary iodides in transition-metal catalysis.
| Evidence Dimension | Relative conversion efficiency in Fe-catalyzed coupling |
| Target Compound Data | Highest conversion (Optimal) |
| Comparator Or Baseline | Iodocyclohexane and Chlorocyclohexane (Suboptimal conversion) |
| Quantified Difference | Reactivity trend established as Br > I > Cl |
| Conditions | Fe-catalyzed cross-coupling with aryl Grignard reagents |
Selecting bromocyclohexane maximizes cross-coupling yields while avoiding the instability and higher cost of iodocyclohexane.
The synthesis of cyclohexylmagnesium halides requires reliable initiation to prevent dangerous accumulation of unreacted materials. Bromocyclohexane initiates reaction with magnesium turnings rapidly and reliably at standard temperatures. In contrast, chlorocyclohexane suffers from sluggish initiation, often requiring strict purity controls, iodine activation, or external heating to overcome its higher activation energy [1]. This makes the bromide the preferred precursor for scalable Grignard manufacturing.
| Evidence Dimension | Grignard reaction initiation rate |
| Target Compound Data | Rapid, spontaneous initiation under standard conditions |
| Comparator Or Baseline | Chlorocyclohexane (Sluggish, requires activation/catalyst) |
| Quantified Difference | Significantly lower activation barrier for initiation |
| Conditions | Reaction with magnesium turnings in ether/THF |
Ensures safe, reproducible, and rapid initiation in industrial Grignard reagent production, minimizing batch-to-batch variability.
Due to its reliable and rapid initiation with magnesium turnings, bromocyclohexane is the optimal starting material for generating cyclohexylmagnesium bromide. This Grignard reagent is widely used in downstream nucleophilic additions for API synthesis, where avoiding the sluggish initiation of chlorocyclohexane is critical for process safety and throughput [1].
In modern, sustainable electrochemical synthesis, bromocyclohexane is strictly required for the cathodic alkylation of aryl ketones and aldehydes. Its specific reduction potential allows for high-yield C-C bond formation in undivided cells, a process where the corresponding chloride analog is completely unreactive [2].
For environmentally benign cross-coupling reactions utilizing iron catalysts (such as Fe-salen or iron-carbene systems), bromocyclohexane is the halide of choice. It provides superior conversion rates compared to both chlorocyclohexane and iodocyclohexane, minimizing side reactions and maximizing the yield of the target alkylated arenes [3].
Irritant